Cas no 1485818-01-6 (2-(dimethylamino)-3-methylbutanoic acid hydrobromide)

2-(dimethylamino)-3-methylbutanoic acid hydrobromide 化学的及び物理的性質
名前と識別子
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- 2-(dimethylamino)-3-methylbutanoic acid hydrobromide
- (S)-2-(Dimethylamino)-3-methylbutanoic?acid hydrobromide
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2-(dimethylamino)-3-methylbutanoic acid hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69641-1.0g |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 1.0g |
$182.0 | 2023-02-12 | |
Enamine | EN300-69641-2.5g |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 2.5g |
$408.0 | 2023-02-12 | |
Enamine | EN300-69641-0.05g |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 0.05g |
$42.0 | 2023-02-12 | |
Enamine | EN300-69641-0.5g |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 0.5g |
$142.0 | 2023-02-12 | |
Enamine | EN300-69641-5.0g |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 5.0g |
$785.0 | 2023-02-12 | |
1PlusChem | 1P01EKLM-250mg |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 250mg |
$168.00 | 2024-06-20 | |
1PlusChem | 1P01EKLM-5g |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 5g |
$1033.00 | 2024-06-20 | |
A2B Chem LLC | AX58698-100mg |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 100mg |
$102.00 | 2024-04-20 | |
Aaron | AR01EKTY-100mg |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 100mg |
$112.00 | 2025-03-31 | |
Aaron | AR01EKTY-500mg |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide |
1485818-01-6 | 95% | 500mg |
$221.00 | 2025-02-10 |
2-(dimethylamino)-3-methylbutanoic acid hydrobromide 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
2-(dimethylamino)-3-methylbutanoic acid hydrobromideに関する追加情報
2-(Dimethylamino)-3-Methylbutanoic Acid Hydrobromide: A Comprehensive Overview
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide, also known by its CAS number 1485818-01-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and related industries.
The chemical structure of 2-(dimethylamino)-3-methylbutanoic acid hydrobromide consists of a butanoic acid backbone with a dimethylamino group attached at the second carbon and a methyl group at the third carbon. The hydrobromide form indicates that the compound exists as a bromide salt, which is a common practice for stabilizing amine-containing compounds and enhancing their solubility properties.
Recent studies have highlighted the importance of this compound in the development of bioactive molecules. For instance, researchers have explored its role as a precursor in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs. The dimethylamino group contributes to the compound's basicity, making it a valuable intermediate in peptide synthesis and other amine-based reactions.
In terms of physical properties, 2-(dimethylamino)-3-methylbutanoic acid hydrobromide exhibits a melting point of approximately 200°C and is soluble in water and common organic solvents such as ethanol and dichloromethane. These properties make it suitable for use in various chemical processes, including crystallization and chromatographic separations.
The synthesis of this compound typically involves a multi-step process, starting from readily available starting materials such as methylamine and ketones or aldehydes. The key steps often include alkylation, amidation, and finally, acid-base neutralization to obtain the hydrobromide salt. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
From a pharmacological perspective, 2-(dimethylamino)-3-methylbutanoic acid hydrobromide has shown potential as a modulator of ion channels, particularly in voltage-gated sodium channels. This activity suggests its utility in treating conditions such as epilepsy and chronic pain syndromes. Preclinical studies have demonstrated promising results, with the compound exhibiting high potency and selectivity in vitro assays.
In addition to its pharmacological applications, this compound has found use in analytical chemistry as a reference standard for chromatographic methods. Its well-defined structure and stability make it an ideal candidate for calibrating instruments used in quality control processes within the pharmaceutical industry.
Looking ahead, ongoing research is focused on optimizing the stereochemistry of 2-(dimethylamino)-3-methylbutanoic acid hydrobromide to enhance its bioavailability and efficacy when administered as a drug candidate. Advances in asymmetric synthesis techniques are expected to play a pivotal role in achieving these goals.
In conclusion, 2-(dimethylamino)-3-methylbutanoic acid hydrobromide, with its unique chemical properties and diverse applications, remains an area of active research interest across multiple disciplines within the chemical sciences.
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